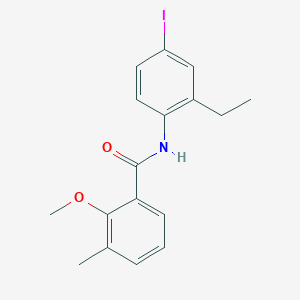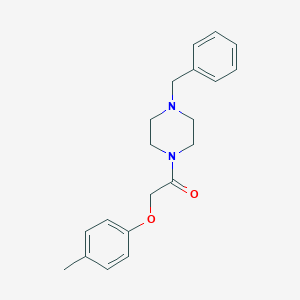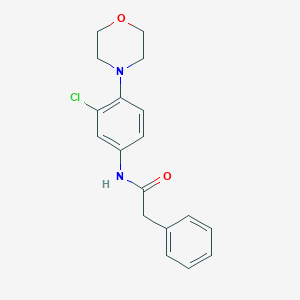
1,4-Bis(2-naphthylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-naphthylsulfonyl)piperazine, also known as BNSP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNSP is a piperazine derivative that is frequently used as a fluorescent probe and a cross-linking reagent. It is a white or off-white powder that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-naphthylsulfonyl)piperazine is not fully understood. However, it is believed that the compound interacts with the target molecules through electrostatic and hydrophobic interactions. The fluorescent properties of 1,4-Bis(2-naphthylsulfonyl)piperazine are believed to be due to the formation of a charge-transfer complex between the compound and the target molecule.
Biochemical and Physiological Effects
1,4-Bis(2-naphthylsulfonyl)piperazine has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. However, the compound may have some effects on the biochemical and physiological processes of the target molecules. For example, 1,4-Bis(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of certain enzymes and to induce conformational changes in proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Bis(2-naphthylsulfonyl)piperazine is its unique fluorescent properties, which make it a useful tool for the detection and modification of target molecules. Additionally, 1,4-Bis(2-naphthylsulfonyl)piperazine has minimal toxicity and is considered to be a safe compound for use in scientific research. However, one of the limitations of 1,4-Bis(2-naphthylsulfonyl)piperazine is its relatively high cost compared to other fluorescent probes and cross-linking reagents.
Direcciones Futuras
There are several future directions for the use of 1,4-Bis(2-naphthylsulfonyl)piperazine in scientific research. One potential direction is the development of new applications for the compound, such as the detection of other biomolecules or the modification of other types of molecules. Another potential direction is the optimization of the synthesis method for 1,4-Bis(2-naphthylsulfonyl)piperazine to reduce the cost and increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Bis(2-naphthylsulfonyl)piperazine and its effects on the biochemical and physiological processes of the target molecules.
Métodos De Síntesis
1,4-Bis(2-naphthylsulfonyl)piperazine can be synthesized through a multistep reaction involving the condensation of 2-naphthylamine with piperazine, followed by the reaction with sulfonyl chloride. The final product can be purified through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
1,4-Bis(2-naphthylsulfonyl)piperazine has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron, and for the detection of amino acids and proteins. 1,4-Bis(2-naphthylsulfonyl)piperazine has also been used as a cross-linking reagent for the modification of proteins and peptides.
Propiedades
Fórmula molecular |
C24H22N2O4S2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
1,4-bis(naphthalen-2-ylsulfonyl)piperazine |
InChI |
InChI=1S/C24H22N2O4S2/c27-31(28,23-11-9-19-5-1-3-7-21(19)17-23)25-13-15-26(16-14-25)32(29,30)24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
Clave InChI |
VKMRIXLRGPESPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)